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Compound of Interest

Compound Name:
5-Amino-4-cyano-1-

methylimidazole

Cat. No.: B2925329 Get Quote

5-Amino-4-cyano-1-methylimidazole is a heterocyclic compound of significant interest in

medicinal chemistry and drug discovery. As a substituted imidazole, it serves as a versatile

scaffold and a crucial intermediate in the synthesis of more complex molecules, including

purine analogs and potential therapeutic agents. Its structural motifs—an amino group, a cyano

group, and a methylated imidazole core—impart a unique electronic and steric profile that is

instrumental in its chemical reactivity and biological activity. Investigations have highlighted its

role as a precursor in the development of novel anticancer and antibacterial agents.[1][2]

A thorough understanding of the physicochemical properties of this molecule is paramount for

its effective utilization. Properties such as solubility, acidity (pKa), and melting point govern

everything from reaction kinetics and purification strategies to formulation, bioavailability, and

pharmacokinetic behavior in drug development pipelines. This guide provides a comprehensive

overview of the known and predicted physicochemical characteristics of 5-Amino-4-cyano-1-
methylimidazole, coupled with detailed, field-proven experimental protocols for their

determination.

Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous

identity. The structural features of 5-Amino-4-cyano-1-methylimidazole are key to

understanding its behavior. The imidazole ring is an aromatic heterocycle containing two

nitrogen atoms. The C5 amine acts as a hydrogen bond donor and a basic center, while the C4
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cyano group is a strong electron-withdrawing group. The N1-methyl group prevents

tautomerization, locking the molecule in a single isomeric form.

Identifier Value Source

Chemical Name
5-Amino-4-cyano-1-

methylimidazole
-

CAS Number 27700-58-9 [3]

Molecular Formula C₅H₆N₄ [4]

Molecular Weight 122.12 g/mol [4]

Canonical SMILES CN1C(=NC=C1N)C#N -

Core Physicochemical Properties: A Comparative
and Predictive Analysis
Direct experimental data for the core physicochemical properties of 5-Amino-4-cyano-1-
methylimidazole is not extensively reported in publicly accessible literature. However, by

leveraging data from structurally similar compounds and understanding the contributions of its

functional groups, we can establish reliable predictions and guide experimental design.
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Property
Predicted/Comparative
Value

Rationale & Scientific
Insights

Melting Point (°C) Estimated: 110 - 140

The related 5-amino-1-

methylimidazole melts at 101

°C, while 4-amino-1H-

imidazole-5-carbonitrile melts

at 129-133 °C.[5][6] The

presence of both the polar

amino and cyano groups

allows for strong intermolecular

hydrogen bonding and dipole-

dipole interactions, suggesting

a crystalline solid with a

relatively high melting point

compared to non-

functionalized imidazoles.

Aqueous Solubility Predicted: Low to Moderate

While the amino and imidazole

nitrogen atoms can hydrogen

bond with water, the overall

molecule has significant non-

polar character. The cyano

group is polar but not typically

a strong contributor to

aqueous solubility. Solubility is

expected to be highly pH-

dependent.[7][8]

pKa (Acid Dissociation

Constant)

Estimated: 4.0 - 5.0 (for

conjugate acid)

The pKa of the conjugate acid

of the related 5-amino-1-

methylimidazole is predicted to

be ~7.76.[5] However, the

potent electron-withdrawing

effect of the adjacent cyano

group in the target molecule is

expected to significantly

decrease the basicity of the

imidazole ring nitrogens and
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the exocyclic amino group,

lowering the pKa of the

conjugate acid substantially.

Spectroscopic Profile: An Interpretive Guide
Spectroscopic analysis is essential for structural confirmation and purity assessment. While

specific spectra for this compound are not readily published, the following represents the

expected spectroscopic signature based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic.

N-CH₃ Signal: A sharp singlet peak is anticipated around 3.5-3.8 ppm, corresponding to

the three protons of the methyl group attached to the imidazole nitrogen.

NH₂ Signal: A broad singlet is expected for the two protons of the amino group, likely in the

range of 5.0-6.0 ppm. Its chemical shift and broadness can be highly dependent on

solvent, concentration, and temperature due to hydrogen bonding and exchange.

Imidazole Ring Proton (C2-H): A singlet corresponding to the lone proton on the imidazole

ring should appear downfield, typically in the range of 7.0-7.5 ppm.

¹³C NMR: The carbon NMR will reflect the electronic environment of each carbon atom.

N-CH₃ Carbon: The methyl carbon should appear upfield, around 30-35 ppm.

Cyano Carbon (C≡N): The nitrile carbon is expected in the 115-120 ppm region.

Imidazole Ring Carbons:

C4 (attached to C≡N): This carbon will be significantly shielded and is expected around

95-105 ppm.

C5 (attached to NH₂): This carbon will be deshielded due to the attached nitrogen and is

expected around 145-155 ppm.
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C2: This carbon, situated between two nitrogen atoms, will be the most downfield of the

ring carbons, likely appearing around 135-145 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum provides a clear fingerprint of the molecule's functional groups.

N-H Stretching (Amino Group): Two distinct, sharp to medium bands are expected in the

3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching

vibrations of the primary amine.

C-H Stretching (Methyl & Aromatic): Weaker bands are expected in the 2900-3150 cm⁻¹

region.

C≡N Stretching (Cyano Group): A sharp, strong absorption band, characteristic of a nitrile, is

expected in the 2220-2260 cm⁻¹ region. This is a highly diagnostic peak.

C=N and C=C Stretching (Imidazole Ring): Multiple bands in the fingerprint region, typically

between 1500-1650 cm⁻¹, corresponding to the stretching vibrations within the aromatic

imidazole ring.

Experimental Protocols for Physicochemical
Characterization
The following section provides robust, step-by-step protocols for the experimental

determination of the key physicochemical properties. These methods are designed to ensure

accuracy and reproducibility, which are critical in research and drug development settings.

Melting Point Determination via the Capillary Method
This pharmacopeia-standard method relies on the visual detection of the phase transition from

solid to liquid.[5]

Causality: The melting point is a measure of the thermal energy required to overcome the

crystal lattice forces of a solid. A sharp, narrow melting range (typically <1°C) is a primary

indicator of high purity, whereas impurities depress and broaden the melting range.[9]
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Sample Preparation Measurement

Dry Sample Thoroughly
(Vacuum oven or desiccator)

Grind to Fine Powder
(Mortar and pestle)

Pack Capillary Tube
(2-3 mm height) Place in Apparatus Rapid Heat to ~10°C

below expected MP
Slow Heat Rate

(1-2 °C/min)
Record T_initial

(First liquid appears)
Record T_final

(All solid disappears)

Click to download full resolution via product page

Workflow for Melting Point Determination.

Methodology:

Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the

crystalline solid into a fine powder. Tightly pack the powder into a thin-walled capillary tube to

a height of 2-3 mm.

Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point

apparatus.

Approximate Determination: Set a rapid heating rate (e.g., 10°C/min) to find an approximate

melting range. Allow the apparatus to cool.[9]

Accurate Determination: Using a new capillary, heat rapidly to about 10-15°C below the

approximate melting point.

Data Acquisition: Decrease the heating rate to 1-2°C per minute. Record the temperature at

which the first drop of liquid appears (T_initial) and the temperature at which the last solid

crystal melts (T_final). The melting point is reported as this range.

Validation: Repeat the determination at least twice. Consistent results validate the

measurement.

Aqueous Solubility Determination via the Shake-Flask
Method
This equilibrium-based method is considered the "gold standard" for determining

thermodynamic solubility, which is crucial for predicting bioavailability.[8]
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Causality: The method establishes a thermodynamic equilibrium between the dissolved and

undissolved solid forms of the compound. This ensures the measurement reflects the true

saturation point under the specified conditions (pH, temperature), which is a critical parameter

for drug absorption.[7]

Add Excess Solid to
Aqueous Buffer (e.g., PBS pH 7.4)

Equilibrate on Shaker
(24-48h at controlled temp, e.g., 25°C or 37°C)
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Calibrate pH Meter
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(Removes dissolved CO₂)
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(e.g., 0.1 M HCl)
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Each Addition Plot pH vs. Volume Calculate 1st & 2nd Derivatives Identify Inflection Point

(Equivalence Point)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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